2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide
Description
2-Methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide (CAS: 898438-92-1) is a sulfonamide derivative featuring a quinazolinone core linked to a nitro-substituted benzene ring via a phenyl group. Key attributes include:
- Molecular Formula: C₂₂H₁₈N₄O₅S
- Molecular Weight: 450.5 g/mol
- SMILES: Cc1ccc([N+](=O)[O-])cc1S(=O)(=O)Nc1ccc(-n2c(C)nc3ccccc3c2=O)cc1 The nitro group enhances electron-withdrawing properties, while the sulfonamide and quinazolinone moieties contribute to hydrogen bonding and π-π stacking interactions, critical for biological activity .
Properties
IUPAC Name |
2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-14-10-11-18(26(28)29)13-21(14)32(30,31)24-16-6-5-7-17(12-16)25-15(2)23-20-9-4-3-8-19(20)22(25)27/h3-13,24H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJTXIUVFUCBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide involves multiple reaction steps. A common approach starts with the preparation of quinazolinone derivatives, which is then subjected to nitration to introduce the nitro group. The sulfonamide functionality is typically introduced through a reaction with sulfonyl chlorides under basic conditions.
Industrial Production Methods
In an industrial setting, large-scale synthesis may leverage batch or continuous flow processes to maximize yield and efficiency. Reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Electrophiles such as halogens in the presence of catalysts like iron(III) chloride (FeCl₃).
Major Products
Depending on the reaction type, the major products could include quinazolinone derivatives with modified functional groups, such as amino or hydroxyl groups, depending on the reagents and conditions used.
Scientific Research Applications
2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide has wide-ranging applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Used in the development of specialized materials due to its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The quinazolinone moiety is known to interact with certain enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, further influencing biological pathways. This combination of interactions can lead to disruption of cellular processes in targeted cells.
Comparison with Similar Compounds
2-Chloro-N-(2-Methyl-4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Phenyl)-5-Nitrobenzenesulfonamide (CAS: 898438-94-3)
- Molecular Formula : C₂₂H₁₇ClN₄O₅S
- Molecular Weight : 484.9 g/mol
- Key Difference : Substitution of the methyl group at the benzene ring with chlorine.
- Implications: Increased lipophilicity (Cl vs. CH₃) may enhance membrane permeability but reduce aqueous solubility.
2-Bromo-N-(2-Fluoro-5-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Phenyl)Benzamide (CAS: 941945-67-1)
- Molecular Formula : C₂₂H₁₅BrFN₃O₂
- Molecular Weight : 452.3 g/mol
- Key Differences :
- Benzamide backbone instead of sulfonamide.
- Bromine and fluorine substituents on the aromatic ring.
- Implications :
N-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Benzamide (Compound 2h in )
- Molecular Formula : C₁₆H₁₃N₃O₂
- Molecular Weight : 279 g/mol
- Key Differences : Simplified structure lacking both sulfonamide and nitro groups.
- Absence of nitro group may decrease metabolic stability in vivo .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Chloro and bromo substitutions enhance lipophilicity, which may improve tissue distribution but necessitate formulation adjustments .
Biological Activity
The compound 2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a novel quinazoline derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
Synthesis
The synthesis of the compound involves several steps, typically starting from 2-amino-3-methoxybenzoic acid and proceeding through various intermediates to yield the target molecule. The process often includes cyclocondensation reactions and the use of sulfonamide derivatives to introduce the desired functional groups. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds .
Antiproliferative Effects
Research indicates that quinazoline derivatives, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds with a similar structural framework inhibited cell proliferation in human cancer cells by inducing apoptosis. The underlying mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Inhibition of Matrix Metalloproteinases (MMPs)
Another critical aspect of the biological activity of this compound is its potential to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and play a significant role in cancer metastasis and inflammatory diseases. A specific derivative was shown to attenuate MMP13 and ADAMTS9 expression in IL-1β-stimulated OUMS-27 cells, suggesting its utility in treating osteoarthritis and other inflammatory conditions .
Case Studies
- Anticancer Activity : A series of quinazoline derivatives, including sulfonamide modifications, were tested for their ability to inhibit tumor growth in vitro. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner across various cancer types, including breast and lung cancer .
- Anti-inflammatory Properties : In a study focusing on inflammatory pathways, it was found that the compound significantly suppressed IL-1β-induced expression of MMPs and COX-2 mRNA levels, which are critical markers for inflammation. This suggests that it could be beneficial in managing inflammatory diseases such as arthritis .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
